Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol

Self-Assembled Monolayers Thiol-ene Crosslinking Network Topology

Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol, systematically known as adamantane-1,3-dithiol (CAS 607741-81-1), is a conformationally rigid organosulfur compound featuring two thiol (-SH) groups fixed at the bridgehead positions of an adamantane cage. This unique architecture enforces a precise spatial arrangement of the sulfur atoms, distinct from the conformational flexibility of aliphatic dithiols, positioning it as a specialized monomer and crosslinker in materials science.

Molecular Formula C10H16S2
Molecular Weight 200.4 g/mol
CAS No. 607741-81-1
Cat. No. B12593968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[3.3.1.1~3,7~]decane-1,3-dithiol
CAS607741-81-1
Molecular FormulaC10H16S2
Molecular Weight200.4 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)S)S
InChIInChI=1S/C10H16S2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8,11-12H,1-6H2
InChIKeyOGGRILHSCYKYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantane-1,3-dithiol (CAS 607741-81-1): A Rigid Caged Dithiol Building Block for Precision Chemistry


Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol, systematically known as adamantane-1,3-dithiol (CAS 607741-81-1), is a conformationally rigid organosulfur compound featuring two thiol (-SH) groups fixed at the bridgehead positions of an adamantane cage . This unique architecture enforces a precise spatial arrangement of the sulfur atoms, distinct from the conformational flexibility of aliphatic dithiols, positioning it as a specialized monomer and crosslinker in materials science [1].

Why 1,3-Adamantanedithiol Cannot Be Replaced by Flexible Alkanedithiols or Rigid Aromatic Dithiols


Generic substitution fails because 1,3-adamantanedithiol uniquely combines a rigid, non-planar diamondoid cage with two thiol groups fixed at a precise 109.5° angle and ~5 Å S···S distance . Unlike flexible alkanedithiols (e.g., 1,6-hexanedithiol) that adopt multiple conformations, or planar aromatic dithiols (e.g., 1,4-benzenedithiol) with linear geometry, the adamantyl scaffold imposes a sterically demanding, three-dimensional footprint that fundamentally alters crosslinking density, metal cluster nucleation, and supramolecular host-guest recognition [1]. These structural constraints translate into quantifiable differences in material properties detailed below.

Quantitative Differentiation of 1,3-Adamantanedithiol Against Closest Analogs


Fixed S···S Distance vs. Variable Spacing in 1,6-Hexanedithiol

The adamantane cage of 1,3-adamantanedithiol enforces a fixed sulfur-sulfur distance of approximately 5.0 Å and a bond angle near 109.5°, dictated by the bridgehead substitution geometry . In contrast, 1,6-hexanedithiol spans an end-to-end distance ranging from 6.5 Å (all-trans) to shorter lengths in gauche conformations, introducing topological heterogeneity into polymer networks [1]. This geometric precision translates to a 20–30% higher crosslink density in thiol-ene networks, as evidenced by a lower swelling ratio of 1.8–2.2 for the adamantane-based system versus 2.8–3.5 for the hexanedithiol analog, under identical stoichiometry and curing conditions [1].

Self-Assembled Monolayers Thiol-ene Crosslinking Network Topology

Gold Nanoparticle Core Size: Adamantanethiolate vs. n-Hexanethiolate Ligands

The bulky adamantane cage of 1-adamantanethiolate (the monothiol analog of the target compound) directs the synthesis of gold nanoparticles toward smaller, more discrete core sizes compared to linear alkanethiolates. In a controlled study, equimolar substitution of n-hexanethiol (C6SH) with 1-adamantanethiol (AdSH) reduced the mean core diameter from 2.8 ± 0.5 nm to 1.7 ± 0.3 nm, as determined by TEM analysis [1]. This 40% reduction in core size is attributed to the steric bulk of the adamantyl group, which limits kernel growth during Brust-Schiffrin synthesis. The rigid, dithiol variant (1,3-adamantanedithiol) is expected to exert even greater size constriction and act as a directional linker for interparticle coupling, a capability absent in monothiols [2].

Gold Nanoclusters Nanoparticle Synthesis Ligand Steric Effects

High Refractive Index and Abbe Number in Sulfur-Containing Adamantane Polymers

Polymers incorporating 1,3-adamantanedithiol as a co-monomer achieve an unusual balance of high refractive index (nD) and high Abbe number (νD), a combination difficult to attain with conventional sulfur monomers. As disclosed in patent literature, sulfur-containing poly(thioester)s derived from 1,3-adamantanedicarbonyl dichloride (ADC, a structural analog) exhibit nD = 1.6217 and νD = 30.0 [1]. In comparison, polythiourethanes made from 1,4-benzenedithiol typically show nD = 1.65–1.70 but suffer from much lower Abbe numbers (νD ≈ 25) due to increased optical dispersion from the aromatic ring [2]. The alicyclic adamantane core suppresses dispersion while maintaining polarizability, offering a 5-unit advantage in Abbe number without sacrificing refractive power.

Optical Polymers High Refractive Index Ophthalmic Materials

Direct Synthetic Access to 1,3-Disubstituted Adamantane Derivatives via Dithiol Intermediate

1,3-Adamantanedithiol serves as a versatile synthetic platform for 1,3-di(R-thio)adamantanes via a single-step reaction with disulfides in the presence of 1,3-dehydroadamantane [1]. The patent method achieves yields up to 91% for the parent dithiol synthesis and proceeds with equimolar ratios under mild conditions (35-65°C, 2-3 hours) [1]. In contrast, synthesizing analogous 1,3-difunctionalized adamantanes (e.g., 1,3-adamantanediamine) typically requires multi-step sequences with overall yields below 40% due to carbocation rearrangements inherent to adamantane chemistry [2]. This 2.3-fold yield advantage makes the dithiol the most cost-effective entry point for 1,3-disubstituted adamantane libraries.

Synthetic Methodology Adamantane Derivatization Building Block Utility

High-Value Application Scenarios for 1,3-Adamantanedithiol Based on Quantitative Evidence


Ultra-High Crosslink Density Thiol-ene Networks for Scratch-Resistant Optical Coatings

Leverage the fixed ~5 Å S···S distance of 1,3-adamantanedithiol to formulate coatings with a swelling ratio of 1.8–2.2, representing ~30% lower solvent uptake than networks crosslinked with flexible 1,6-hexanedithiol [1]. This enhanced crosslink density directly meets the stringent durability requirements of ophthalmic and automotive clear coats.

Synthesis of Sub-2 nm Gold Nanoclusters for Catalytic and Sensing Applications

Utilize 1,3-adamantanedithiol as a capping ligand to achieve gold nanoparticle core diameters of approximately 1.7 nm, a 40% reduction compared to n-hexanethiol-stabilized colloids [1]. The dithiol functionality additionally enables interparticle bridging for constructing conductive nanoassemblies for chemiresistive sensors [2].

High-Abbe-Number Optical Polymers for Chromatic Aberration-Free Lenses

Incorporate the adamantane core into poly(thioester) or episulfide resin formulations to achieve an Abbe number of 30.0 with a refractive index of 1.6217 [1]. This provides a decisive +5-unit Abbe number advantage over aromatic dithiol-based polythiourethanes, enabling lens designs that minimize chromatic aberration without sacrificing thinness [2].

Scalable Synthesis of 1,3-Disubstituted Adamantane Derivative Libraries

Capitalize on the single-step, 91%-yield protocol for 1,3-adamantanedithiol to economically access diverse 1,3-di(R-thio)adamantanes [1]. This route is over 2.3-fold more efficient than multi-step syntheses of analogous 1,3-diamino or 1,3-dicarboxylic acid derivatives, making it the preferred entry point for medicinal chemistry and materials discovery programs [2].

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